molecular formula C8H16N2O B3231293 N,3-dimethyl-3-piperidinecarboxamide CAS No. 1316225-57-6

N,3-dimethyl-3-piperidinecarboxamide

Cat. No. B3231293
CAS RN: 1316225-57-6
M. Wt: 156.23
InChI Key: QLWFXVDKQVJTGS-UHFFFAOYSA-N
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Description

N,3-Dimethyl-3-piperidinecarboxamide is a chemical compound with the molecular formula C8H16N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NC)C1(C)CNCCC1 . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 156.23 . More detailed physical and chemical properties are not available in the sources I found.

Safety and Hazards

N,3-Dimethyl-3-piperidinecarboxamide may cause skin and eye irritation . In case of contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

Future Directions

The future directions for the use of N,3-dimethyl-3-piperidinecarboxamide are not clear from the available information. It is currently used for research and development purposes , but further studies would be needed to determine its potential applications in other fields.

properties

IUPAC Name

N,3-dimethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(7(11)9-2)4-3-5-10-6-8/h10H,3-6H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWFXVDKQVJTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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